Ac-DEVD-CHO

Description

Properties

IUPAC Name |

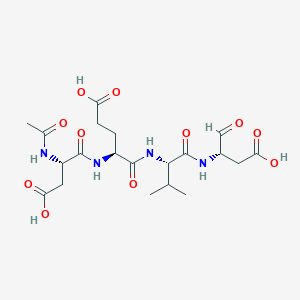

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ac-DEVD-CHO: A Technical Guide to a Reversible Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic tetrapeptide Ac-DEVD-CHO as a reversible inhibitor of caspase-3. This document details its mechanism of action, quantitative inhibitory data, and relevant experimental protocols, offering valuable insights for researchers in apoptosis, cancer biology, and neurodegenerative diseases.

Introduction: The Role of Caspase-3 in Apoptosis

Caspase-3 is a critical executioner caspase in the intricate process of apoptosis, or programmed cell death.[1] Its activation can be triggered by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][3] Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates, including structural proteins and DNA repair enzymes.[1] A key substrate of caspase-3 is poly (ADP-ribose) polymerase (PARP), and the cleavage of PARP is a hallmark of apoptosis.[4]

This compound: Mechanism of Action

This compound is a synthetic, cell-permeable tetrapeptide that functions as a potent and reversible inhibitor of caspase-3.[5][6] Its design is based on the amino acid sequence DEVD (Asp-Glu-Val-Asp), which is the recognition and cleavage site for caspase-3 within PARP.[4] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of caspase-3, thereby blocking its proteolytic activity.[5] This inhibition is competitive, meaning this compound competes with natural substrates for binding to the enzyme's active site.[7]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against several caspases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Caspase Target | Inhibition Constant (Ki) | IC50 | References |

| Caspase-3 | 0.2 nM, 0.23 nM, < 1nM, 230 pM | 0.2 nM, 10 nM | [5][6][8][9][10] |

| Caspase-7 | 0.3 nM, 1.6 nM | - | [5][8] |

| Caspase-2 | 1.7 µM | - | [8] |

| Group III Caspases | 1 - 300 nM | - | [8] |

Signaling Pathways and Inhibition

The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. This compound exerts its effect by directly inhibiting the enzymatic activity of activated caspase-3, thereby preventing the downstream events of apoptosis.

Experimental Protocols

This compound is widely used in various experimental settings to investigate the role of caspase-3 in apoptosis. Below are detailed methodologies for key experiments.

In Vitro Caspase-3 Activity Assay (Spectrofluorometric)

This assay measures the activity of caspase-3 in cell lysates by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent

-

Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)

-

Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

This compound inhibitor

-

96-well black microplate

-

Fluorometer

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and induce apoptosis using an appropriate agent. Include a non-treated control group.

-

Cell Lysis:

-

For adherent cells, wash with PBS and lyse directly on the plate with Cell Lysis Buffer.

-

For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, prepare the following reaction mixtures:

-

Sample: Cell lysate (normalized for protein concentration), Protease Assay Buffer, and Ac-DEVD-AMC substrate (final concentration typically 20 µM).

-

Inhibitor Control: Cell lysate, Protease Assay Buffer, this compound (final concentration typically 100 nM), and Ac-DEVD-AMC substrate.

-

Blank: Protease Assay Buffer and Ac-DEVD-AMC substrate (no cell lysate).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for the AMC-based substrate.[4]

Flow Cytometry Analysis of Apoptosis Inhibition

This method assesses the ability of this compound to prevent apoptosis at the single-cell level using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound inhibitor

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with the apoptosis-inducing agent in the presence or absence of this compound. Include untreated and vehicle-treated controls.

-

Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells).

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Logical Relationship of Reversible Inhibition

The reversible nature of this compound's inhibition is a key characteristic. The inhibitor binds non-covalently to the active site of caspase-3, and this interaction is in equilibrium. This means that the inhibitor can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the substrate concentration.

Conclusion

This compound is an invaluable tool for the study of apoptosis. Its high potency and specificity for caspase-3, combined with its reversible nature, allow for the precise dissection of caspase-3's role in various cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this inhibitor in their studies. The ability to block caspase-3 activity with this compound has been instrumental in confirming the central role of this enzyme in apoptotic pathways and continues to be a cornerstone of apoptosis research.[11]

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. stemcell.com [stemcell.com]

- 6. This compound, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 7. biotium.com [biotium.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cpcscientific.com [cpcscientific.com]

- 11. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of Caspase-3 Inhibition by Ac-DEVD-CHO: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Caspase-3 and Ac-DEVD-CHO

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. This process is executed by a family of cysteine proteases known as caspases.[1] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[2] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[1][3]

Caspase-3 is considered a primary executioner caspase, activated by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[4] Once activated, caspase-3 cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4] A key substrate is Poly (ADP-ribose) polymerase (PARP), which is cleaved from its 116 kDa form to an 85 kDa fragment, a common marker of apoptotic activity.[5]

Given its central role, the specific inhibition of caspase-3 is a critical technique for studying the downstream events of apoptosis. This compound is a synthetic, cell-permeable tetrapeptide aldehyde that functions as a potent, competitive, and reversible inhibitor of caspase-3.[6][7] It is designed based on the preferred cleavage sequence of caspase-3 (Asp-Glu-Val-Asp or DEVD), which is found in substrates like PARP.[5][7] This guide provides an in-depth overview of the mechanism of this compound, its downstream cellular effects, and detailed protocols for its application in research.

Mechanism and Specificity of this compound

This compound, or N-Acetyl-Asp-Glu-Val-Asp-aldehyde, inhibits caspase activity through the interaction of its aldehyde group with the active site cysteine of the enzyme.[7] While it is widely used as a "specific" caspase-3 inhibitor, it also potently inhibits caspase-7, another group II executioner caspase.[7][8] Its specificity against other caspases varies, with significantly weaker inhibition of caspases from other groups.[8] However, some studies have noted that this compound can inhibit a broader range of caspases, including caspases-1, -6, -8, -9, and -10, albeit with lower potency.[9] This cross-reactivity is an important consideration when interpreting experimental results.

Data Presentation: Inhibitor Specificity

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration required to produce half-maximum inhibition.

Table 1: Inhibitory Potency (Ki) of this compound Against Various Caspases

| Caspase Target | Reported Ki Value | Reference(s) |

|---|---|---|

| Caspase-3 | 0.2 nM - 0.23 nM | [7][8] |

| Caspase-7 | 0.3 nM - 4.48 nM | [8][9] |

| Caspase-8 | 0.597 nM | [9] |

| Caspase-9 | 1.35 nM | [9] |

| Caspase-2 | 1.7 µM | [8] |

| Group III Caspases | 1 - 300 nM |[8] |

Core Downstream Effects of Caspase-3 Inhibition

The primary consequence of treating cells with this compound is the direct blockade of functions mediated by caspase-3 and caspase-7.

Inhibition of Apoptotic Execution

By inhibiting caspase-3, this compound effectively halts the final execution phase of apoptosis. This leads to several measurable downstream effects:

-

Prevention of Substrate Cleavage: The proteolytic cleavage of key cellular proteins is blocked. Most notably, the cleavage of PARP is prevented, which can be readily observed via Western Blot.[5]

-

Reduction of DNA Fragmentation: Caspase-3-dependent DNA fragmentation, a hallmark of apoptosis, is significantly reduced. This can be quantified using methods like the TUNEL assay.

-

Preservation of Cellular Integrity: Cells treated with an apoptotic stimulus in the presence of this compound often retain their normal morphology and viability for an extended period.[10]

Effects on Cell Survival and Proliferation

A direct outcome of blocking apoptosis is enhanced cell survival. In numerous experimental models, co-treatment with this compound and an apoptotic inducer results in a significant increase in cell viability compared to treatment with the inducer alone.[11][12] For instance, in human T cells subjected to electrotransfer, this compound treatment increased cell viability from 57% to 68%.[12]

Interestingly, emerging evidence suggests caspases, including caspase-3 and -7, may have non-apoptotic roles in regulating cell proliferation.[13] Some studies have shown that inhibiting these caspases can attenuate cell proliferation, indicating a complex role beyond cell death that may be context-dependent.[13]

Data Presentation: Quantitative Effects on Cellular Systems

Table 2: Summary of Reported Quantitative Effects of this compound

| Experimental System | Apoptotic Inducer | Measured Effect | Quantitative Result | Reference(s) |

|---|---|---|---|---|

| A549 Lung Cancer Cells | Physcion 8-O-β-glucopyranoside | Cell Proliferation | Partially reversed the anti-proliferative effect of the inducer. | [11] |

| Rat Lens Epithelial Cells | Hydrogen Peroxide (H₂O₂) | Apoptosis | Effectively blocked H₂O₂-induced apoptosis. | [10] |

| Human Primary T Cells | Electrotransfer | Cell Viability | Increased viability from 57% to 68% at 24h post-treatment. | [12] |

| Petunia Pollen Tubes | Self-Incompatibility | Pollen Tube Growth | Overcame growth arrest, enabling fertilization and seed formation. | [14] |

| Isolated Rat Hearts | Ischemia/Reperfusion | Contractile Recovery | Significantly improved post-ischemic recovery of cardiac output. |[15] |

Apoptosis-Independent and Off-Target Effects

While primarily used to study apoptosis, this compound has revealed apoptosis-independent functions of caspases. In a study on stunned myocardium, this compound improved post-ischemic contractile recovery without affecting the rate of cardiomyocyte apoptosis, suggesting that caspase-3 may regulate cardiac function through non-apoptotic pathways.[15] Researchers must consider that observed effects may stem from the inhibition of caspase-7 or other less potently inhibited caspases, or from the disruption of non-apoptotic signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound.

Protocol: In Vitro Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of DEVD-cleaving caspases in cell lysates using a fluorogenic substrate.

Materials:

-

This compound inhibitor (for control)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well microplate (black, clear bottom)

-

Fluorometer/plate reader (Excitation: 380 nm, Emission: 430-460 nm)

Procedure:

-

Cell Treatment: Culture cells to the desired density. Induce apoptosis in treatment groups. Include a negative control (no induction) and a positive control (induction, no inhibitor). For the inhibitor group, pre-incubate cells with an optimized concentration of this compound (e.g., 100 nM) for 2-4 hours before adding the apoptotic stimulus.[5]

-

Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Lysate Preparation: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate (e.g., via BCA assay).

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with reaction buffer.

-

Substrate Addition: Add the Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a microplate reader. The release of free AMC corresponds to caspase activity.

Protocol: Assessing Apoptosis via Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow Cytometer

Procedure:

-

Cell Treatment: Treat cells as described in protocol 4.1, step 1.

-

Harvesting: Collect both adherent and suspension cells to ensure all apoptotic bodies are included.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Acquisition: Analyze the samples on a flow cytometer immediately. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Analysis:

-

Annexin V- / PI- (Bottom Left): Live cells.

-

Annexin V+ / PI- (Bottom Right): Early apoptotic cells.

-

Annexin V+ / PI+ (Top Right): Late apoptotic/necrotic cells.

-

Annexin V- / PI+ (Top Left): Necrotic cells.

-

References

- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Caspase 3 - Wikipedia [en.wikipedia.org]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. biotium.com [biotium.com]

- 7. stemcell.com [stemcell.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of caspase-3 improves contractile recovery of stunned myocardium, independent of apoptosis-inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Competitive Inhibition Kinetics of Ac-DEVD-CHO: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the competitive inhibition kinetics of the tetrapeptide aldehyde, Ac-DEVD-CHO, a potent and reversible inhibitor of caspase-3. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for kinetic analysis, and a summary of key quantitative data. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical interactions and applications in research.

Introduction to this compound and Caspase-3

This compound, or N-Acetyl-Asp-Glu-Val-Asp-aldehyde, is a synthetic tetrapeptide that acts as a potent inhibitor of caspase-3 and caspase-7.[1][2] Its sequence is derived from the cleavage site of a key caspase-3 substrate, poly (ADP-ribose) polymerase (PARP).[3][4] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of programmed cell death. Understanding the kinetics of caspase-3 inhibition by molecules like this compound is crucial for the development of therapeutics targeting apoptosis-related diseases and for its use as a tool in basic research to dissect the intricacies of cell death pathways.

This compound functions as a competitive inhibitor , meaning it reversibly binds to the active site of the enzyme, competing with the natural substrate.[2][5] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.[6] By increasing the substrate concentration, the inhibitory effect of a competitive inhibitor can be overcome.

Quantitative Inhibition Data

The efficacy of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Michaelis constant (Km) of the substrate is also a critical parameter, representing the substrate concentration at which the reaction velocity is half of Vmax. For a competitive inhibitor, the apparent Km (Km,app) increases in the presence of the inhibitor.

The following table summarizes the kinetic parameters for the interaction of this compound and a common fluorogenic substrate with caspase-3.

| Parameter | Value | Enzyme | Substrate/Inhibitor | Notes |

| Ki | ~0.23 nM | Caspase-3 | This compound | The inhibition constant for this compound, indicating high potency.[1] |

| Km | ~10 µM | Caspase-3 | Ac-DEVD-AMC | The Michaelis constant for the fluorogenic substrate Ac-DEVD-AMC.[3][7] |

| Inhibition Type | Competitive | Caspase-3 | This compound | This compound competes with the substrate for the active site of caspase-3.[2][5] |

Signaling Pathway: Caspase Activation in Apoptosis

Caspase-3 is a central effector in the apoptotic pathway, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates the convergence of these pathways on the activation of caspase-3.

Experimental Protocols for Kinetic Analysis

Determining the kinetic parameters of caspase-3 inhibition by this compound involves measuring the rate of substrate cleavage in the presence and absence of the inhibitor. A common method utilizes a fluorogenic substrate, such as Ac-DEVD-AMC, where the cleavage releases a fluorescent molecule (AMC) that can be quantified over time.

Materials and Reagents

-

Recombinant active caspase-3

-

Ac-DEVD-AMC (fluorogenic substrate)

-

This compound (competitive inhibitor)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

DMSO (for dissolving substrate and inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm)

Experimental Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of Ac-DEVD-AMC and this compound in DMSO.

-

Prepare a working solution of recombinant caspase-3 in assay buffer.

-

Prepare serial dilutions of the substrate (Ac-DEVD-AMC) and the inhibitor (this compound) in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, set up reactions with varying concentrations of the substrate.

-

For the inhibition assay, add different fixed concentrations of this compound to a set of wells containing the varying substrate concentrations.

-

Include control wells with no enzyme to measure background fluorescence.

-

Include control wells with enzyme and substrate but no inhibitor.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the caspase-3 enzyme solution to all wells.

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot V0 against the substrate concentration ([S]) to generate Michaelis-Menten curves for each inhibitor concentration.

-

Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V0 vs. 1/[S]).

-

Determine Vmax and Km (and Km,app) from the intercepts of the Lineweaver-Burk plot.

-

Calculate the Ki value using the appropriate equations for competitive inhibition.

-

Visualizing the Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for a kinetic inhibition study and the expected graphical representation of the results for competitive inhibition.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. Khan Academy [khanacademy.org]

- 7. Caspase-3 Assay Kit [bdbiosciences.com]

Methodological & Application

Application Notes and Protocols for Caspase-3 Activity Assay Using Ac-DEVD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 (cysteine-aspartic protease-3) is a key executioner caspase in the apoptotic signaling pathway.[1][2] Its activation from the inactive zymogen, procaspase-3, leads to the cleavage of a plethora of cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[2][3] The specific recognition sequence for caspase-3 is a four amino acid peptide, Asp-Glu-Val-Asp (DEVD).[2] This specificity allows for the design of synthetic substrates and inhibitors for the sensitive detection and modulation of caspase-3 activity.

This document provides detailed protocols for the use of Ac-DEVD-CHO, a potent and reversible peptide aldehyde inhibitor of caspase-3, in conjunction with colorimetric and fluorometric caspase-3 activity assays.[4][5] this compound acts as a competitive inhibitor by interacting with the active site cysteine of caspase-3.[4] These assays are fundamental tools for studying apoptosis and for the screening and characterization of potential therapeutic agents that target the apoptotic pathway.

Principle of the Assays

The caspase-3 activity assays are based on the enzymatic cleavage of a synthetic substrate containing the DEVD sequence, which is fused to a reporter molecule—either a chromophore or a fluorophore.

-

Colorimetric Assay: This assay utilizes the substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[6][7] Cleavage of this substrate by active caspase-3 releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.[6][8] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

-

Fluorometric Assay: This assay employs a fluorogenic substrate, such as Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) or Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).[9][10][11] Upon cleavage by caspase-3, the free fluorophore (AMC or AFC) is liberated, resulting in a significant increase in fluorescence intensity.[9][12] The emitted fluorescence is proportional to the caspase-3 activity and can be measured using a fluorometer. This method generally offers higher sensitivity compared to the colorimetric assay.

This compound serves as a specific inhibitor in these assays, allowing for the confirmation that the observed signal is due to caspase-3 or closely related DEVD-specific caspase activity.[13][14] By comparing the signal in the presence and absence of this compound, the specificity of the caspase-3 activity can be determined.

Data Presentation

The following tables summarize key quantitative data for the inhibitor this compound and the commonly used caspase-3 substrates.

| Inhibitor | Target Caspases | Ki (Inhibition Constant) |

| This compound | Caspase-3 | 0.23 nM[4] |

| Caspase-7 | 1.6 nM[4] |

| Substrate | Assay Type | Km (Michaelis Constant) | kcat (Catalytic Rate Constant) | kcat/Km (Catalytic Efficiency) |

| Ac-DEVD-pNA | Colorimetric | 9.7 - 11 µM[7][15] | 2.4 M⁻¹s⁻¹[15] | 2.2 x 10⁵ M⁻¹s⁻¹ |

| Ac-DEVD-AMC | Fluorometric | 10 µM | Not Widely Reported | Not Widely Reported |

| Ac-DEVD-AFC | Fluorometric | Not Widely Reported | Not Widely Reported | Not Widely Reported |

| Assay Type | Sample | Treatment | Absorbance/Fluorescence (Arbitrary Units) |

| Colorimetric | Jurkat Cell Lysate | Untreated Control | 0.15 |

| Apoptosis Inducer | 0.85 | ||

| Apoptosis Inducer + this compound | 0.20 | ||

| Fluorometric | HeLa Cell Lysate | Untreated Control | 1500 |

| Apoptosis Inducer | 8500 | ||

| Apoptosis Inducer + this compound | 1800 |

Experimental Protocols

Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cells.

Materials:

-

Cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[6]

-

Microcentrifuge tubes

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Wash the cells with ice-cold PBS. Add a small volume of ice-cold Cell Lysis Buffer and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again, discard the supernatant, and resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).[8]

-

-

Lysis: Incubate the cell suspension on ice for 15-30 minutes, with occasional vortexing.[6][16]

-

Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[6]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). It is recommended to normalize the lysate concentration to 1-4 mg/mL for consistent results.

-

Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Colorimetric Caspase-3 Activity Assay

Materials:

-

Cell lysate (prepared as described above)

-

Ac-DEVD-pNA substrate (stock solution, e.g., 4 mM in DMSO)[8]

-

This compound inhibitor (stock solution, e.g., 100 µM in DMSO)[17]

-

2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 20% glycerol, 2 mM EDTA, 0.2% CHAPS, 10 mM DTT)[8]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Assay Preparation: In a 96-well microplate, prepare the following reactions for each sample:

-

Sample: 50 µL of cell lysate

-

Inhibitor Control: 50 µL of cell lysate + 5 µL of this compound solution

-

Blank: 50 µL of Cell Lysis Buffer

-

-

Reaction Initiation: Prepare a master mix containing:

-

50 µL of 2x Reaction Buffer

-

5 µL of Ac-DEVD-pNA substrate solution

-

-

Add 55 µL of the master mix to each well. The final volume in each well should be approximately 105-110 µL.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8] The incubation time may be extended if the signal is low.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. The caspase-3 activity is proportional to the absorbance of the sample minus the absorbance of the inhibitor control. The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those from non-induced controls.[8]

Fluorometric Caspase-3 Activity Assay

Materials:

-

Cell lysate (prepared as described above)

-

Ac-DEVD-AMC or Ac-DEVD-AFC substrate (stock solution, e.g., 1 mM in DMSO)[18]

-

This compound inhibitor (stock solution, e.g., 100 nM in DMSO)[13]

-

2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)[18]

-

Black 96-well microplate suitable for fluorescence measurements

-

Fluorometer with appropriate excitation and emission filters (Ex/Em: ~380/460 nm for AMC, ~400/505 nm for AFC)[12]

Procedure:

-

Assay Preparation: In a black 96-well microplate, prepare the following reactions for each sample:

-

Sample: 50 µL of cell lysate

-

Inhibitor Control: 50 µL of cell lysate + 1 µL of this compound solution

-

Blank: 50 µL of Cell Lysis Buffer

-

-

Reaction Initiation: Prepare a master mix containing:

-

50 µL of 2x Reaction Buffer

-

5 µL of Ac-DEVD-AMC or Ac-DEVD-AFC substrate solution (final concentration ~50 µM)

-

-

Add 55 µL of the master mix to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[18]

-

Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the fluorescence of the blank from all readings. The caspase-3 activity is proportional to the fluorescence of the sample minus the fluorescence of the inhibitor control. The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those from non-induced controls.[18]

Visualizations

Caspase-3 Signaling Pathway

Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of Caspase-3.

Experimental Workflow for Caspase-3 Activity Assay

Caption: Step-by-step workflow for performing a caspase-3 activity assay.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. stemcell.com [stemcell.com]

- 5. biotium.com [biotium.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. abcam.cn [abcam.cn]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. scbt.com [scbt.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. innopep.com [innopep.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]

- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Optimal Concentration of Ac-DEVD-CHO for Treating Cultured Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-CHO is a potent, reversible, and cell-permeable inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[1][2] Its sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3.[3] By competitively binding to the active site of caspase-3, this compound effectively blocks the downstream events of apoptosis, including the cleavage of PARP and other cellular substrates, making it an invaluable tool for studying the mechanisms of programmed cell death.

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cultured cells. Included are detailed protocols for assessing its efficacy and cellular effects, along with quantitative data from various studies to aid in experimental design.

Data Presentation: Efficacy of this compound in Various Cell Models

The optimal concentration of this compound is highly dependent on the cell type, the apoptosis-inducing stimulus, and the experimental duration. The following tables summarize quantitative data from several studies, offering a starting point for concentration range selection.

Table 1: Inhibition of Apoptosis and Caspase Activity

| Cell Line/Type | Apoptosis Inducer | This compound Concentration | Incubation Time | Observed Effect |

| NT2 cells | Camptothecin | > 100 µM | 5 hours | EC50 for inhibition of apoptosis[4] |

| THP-1 cells | --- | 70 µM | Not specified | IC50 for inhibition of amidolytic activity[4] |

| Rat Lens Epithelial Cells | 2 mM H₂O₂ | Not specified | 24 hours | Blocked apoptosis[5] |

| Mouse Embryonic Fibroblasts (MEFs) | TNF + CHX | 20, 50 µM | 2 hours | Inhibition of DEVDase activity |

| Wheat Microspores | Culture-induced stress | Not specified | 96 hours | Increased cell viability by 21.5%[6] |

| Petunia Pollen Tubes | Self-incompatibility | 0.25 mM | 2 hours pre-pollination | Suppressed programmed cell death[7] |

Table 2: Ki and IC50 Values for Caspase Inhibition

| Caspase Target | Ki Value | IC50 Value | Notes |

| Caspase-3 | 0.23 nM[1] | 0.016 µM | Potent inhibition |

| Caspase-7 | 1.6 nM[1] | Not specified | Strong inhibition |

| Caspase-1 | 18 nM | Not specified | Moderate inhibition |

| Caspase-2 | 1.7 µM | Not specified | Weak inhibition |

| Caspase-4 | 132 nM | Not specified | Moderate inhibition |

| Caspase-5 | 205 nM | Not specified | Moderate inhibition |

| Caspase-6 | 31 nM | Not specified | Moderate inhibition |

| Caspase-8 | 0.92 nM | Not specified | Strong inhibition |

| Caspase-9 | 60 nM | Not specified | Moderate inhibition |

| Caspase-10 | 12 nM | Not specified | Strong inhibition |

Mandatory Visualizations

Signaling Pathway

Caption: Caspase-3 activation pathway and point of inhibition by this compound.

Experimental Workflow

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

Determining Optimal Inhibitor Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the concentration of this compound that effectively rescues cells from an apoptotic stimulus without causing cytotoxicity itself.

Materials:

-

Cultured cells

-

96-well plates

-

This compound (reconstituted in DMSO)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Serum-free culture medium

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.[8]

-

Inhibitor Pre-treatment:

-

Prepare a serial dilution of this compound in culture medium (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 1 µM, 100 nM).

-

Include a vehicle control (DMSO) and a no-treatment control.

-

Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Apoptosis Induction:

-

Add the apoptosis-inducing agent at a predetermined effective concentration to all wells except the no-treatment control.

-

Incubate for the desired period (e.g., 4-24 hours), depending on the inducer and cell type.

-

-

MTT Assay:

-

Remove the medium from the wells.[8]

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Read the absorbance at 590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the no-treatment control. The optimal concentration of this compound will be the lowest concentration that provides significant protection against the apoptotic stimulus without showing toxicity in the absence of the stimulus.

Caspase-3 Activity Assay

This assay directly measures the enzymatic activity of caspase-3 in cell lysates.

Materials:

-

Treated cells from a 6-well plate or larger format

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi)[10]

-

Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[10]

-

Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC (reconstituted in DMSO)

-

96-well black, flat-bottom plate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 430-460 nm)[3]

Protocol:

-

Cell Lysate Preparation:

-

Culture and treat cells with an apoptosis inducer with and without various concentrations of this compound as described previously.

-

Harvest the cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (~2-10 million cells/mL) and incubate on ice for 30 minutes.[10]

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Assay Reaction:

-

In a 96-well black plate, add 10-50 µL of cell lysate to each well.

-

Add Protease Assay Buffer to bring the total volume to 100 µL.

-

Add Ac-DEVD-AMC to a final concentration of 20 µM.[3]

-

-

Measurement:

-

Analysis: Compare the fluorescence intensity of samples treated with this compound to the positive control (apoptosis inducer alone) to determine the extent of caspase-3 inhibition.

Western Blotting for Cleaved PARP and Cleaved Caspase-3

This method provides a qualitative or semi-quantitative assessment of caspase-3 activation and its downstream effects.

Materials:

-

Treated cell lysates (prepared as above, but with protease and phosphatase inhibitors in the lysis buffer)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-PARP

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescence substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: The appearance of the 17 kDa cleaved caspase-3 fragment and the 89 kDa cleaved PARP fragment indicates caspase-3 activation.[11][12] The reduction in these bands in the presence of this compound confirms its inhibitory effect. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

References

- 1. stemcell.com [stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. broadpharm.com [broadpharm.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Ac-DEVD-CHO in Flow Cytometry Analysis of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and specific inhibitor of caspase-3 and caspase-7.[1][2] The sequence DEVD (Asp-Glu-Val-Asp) is derived from the cleavage site of PARP (Poly (ADP-ribose) polymerase), a key substrate of activated caspase-3.[3] During apoptosis, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[3] The aldehyde group (-CHO) on the C-terminus of the peptide allows for reversible, competitive inhibition of the caspase active site.[2]

In the context of flow cytometry, this compound serves as a crucial control to confirm the involvement of caspase-3/7 in an observed apoptotic process. By pre-treating cells with this compound before inducing apoptosis, researchers can specifically block the caspase-3/7 pathway. A subsequent reduction in the apoptotic cell population, as measured by markers like Annexin V staining or fluorescent caspase substrates (FLICA), provides strong evidence for a caspase-3/7-dependent mechanism.

Principle of the Method

The primary application of this compound in flow cytometry is to function as a negative control to validate the specificity of apoptosis detection methods that rely on caspase-3/7 activity. When cells are induced to undergo apoptosis, executioner caspases like caspase-3 are activated. These active caspases can be detected using various flow cytometry-based assays, such as those employing fluorescently labeled inhibitors of caspases (FLICA) or substrates that become fluorescent upon cleavage by caspases.

By incubating cells with this compound prior to or concurrently with an apoptosis-inducing agent, the activation of caspase-3 and -7 is blocked. Consequently, in a flow cytometry experiment:

-

The fluorescence signal from a caspase-3/7-specific FLICA reagent will be significantly reduced.

-

The percentage of cells staining positive for Annexin V (an early marker of apoptosis) may be decreased if the apoptotic pathway is heavily reliant on caspase-3/7.

-

The overall percentage of apoptotic cells, as determined by a combination of markers, will be diminished.

This inhibitory effect allows for the dissection of apoptotic signaling pathways and confirms that the observed cell death is indeed mediated through the activation of caspase-3/7.

Signaling Pathway and Experimental Workflow

Caspase-3 Activation Pathway in Apoptosis

Caption: Caspase-3 activation pathways and the inhibitory action of this compound.

Experimental Workflow for Apoptosis Analysis using this compound and Flow Cytometry

Caption: General workflow for assessing caspase-3 dependent apoptosis using this compound in flow cytometry.

Experimental Protocols

Protocol: Inhibition of Apoptosis with this compound for Flow Cytometry Analysis

This protocol provides a general framework for using this compound as an inhibitor to confirm caspase-3/7-mediated apoptosis in conjunction with Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α)

-

This compound (CAS 178603-78-6), reconstituted in DMSO

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Annexin V Binding Buffer (10X)

-

FITC Annexin V (or other fluorescent conjugate)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and recover overnight if applicable.

-

Experimental Groups: Set up the following experimental groups in triplicate:

-

Negative Control (Untreated): Cells treated with vehicle control (e.g., DMSO) only.

-

Positive Control (Apoptosis Induced): Cells treated with the apoptosis-inducing agent.

-

Inhibitor Control: Cells pre-treated with this compound followed by the addition of the apoptosis-inducing agent.

-

Inhibitor Only Control: Cells treated with this compound only to assess any potential toxicity of the inhibitor itself.

-

-

Inhibitor Pre-treatment:

-

To the "Inhibitor Control" and "Inhibitor Only Control" wells, add this compound to a final concentration typically ranging from 20 µM to 100 µM. The optimal concentration should be determined empirically for your cell type and apoptosis inducer.

-

Incubate the cells for a pre-determined time, generally between 30 minutes to 3 hours, at 37°C in a CO₂ incubator. A 1-hour pre-incubation is a common starting point.[4]

-

-

Apoptosis Induction:

-

To the "Positive Control" and "Inhibitor Control" wells, add the apoptosis-inducing agent at its predetermined optimal concentration and incubation time.

-

Add the corresponding volume of vehicle to the "Negative Control" and "Inhibitor Only Control" wells.

-

Incubate all plates for the required time to induce apoptosis (e.g., 4-24 hours).

-

-

Cell Harvesting:

-

Suspension cells: Gently transfer the cells from each well to individual flow cytometry tubes.

-

Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS, and then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the detached cells with the collected culture medium.

-

Centrifuge all cell suspensions at 300-400 x g for 5 minutes at 4°C.

-

-

Washing:

-

Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Add 5 µL of PI staining solution immediately before analysis. Do not wash the cells after adding PI.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

-

Set up appropriate gates to exclude debris and doublets.

-

Use unstained, Annexin V only, and PI only stained cells to set up compensation and gates for the analysis.

-

Collect data for a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Compare the percentage of apoptotic cells (early + late) in the "Positive Control" group with the "Inhibitor Control" group. A significant reduction in the apoptotic population in the presence of this compound indicates a caspase-3/7-dependent apoptotic pathway.

-

Data Presentation

The following tables summarize quantitative data from representative studies demonstrating the inhibitory effect of this compound on apoptosis as measured by flow cytometry.

| Cell Line | Apoptosis Inducer | This compound Concentration | % Apoptosis (Inducer Only) | % Apoptosis (Inducer + this compound) | Reference |

| Vascular Smooth Muscle Cells | Artesunate (40 µg/mL) | 100 µmol/L | Not specified, but significantly increased | Significantly reduced (P < 0.01) | [4] |

| A549 (Lung Carcinoma) | Physcion 8-O-beta-glucopyranoside (PG) (80 µg/mL) | Not explicitly stated, but used as an inhibitor | 70.72% (Late Apoptotic/Necrotic) | Significantly reduced | [5] |

| SLNT (Cell Line) | Not Specified | Not Specified | 32.91 ± 1.21% | 15.88 ± 1.58% | [6] |

| HeLa (Cervical Cancer) | Hypericin-mediated PDT | Not Specified | Not specified, but increased | 7.43% | [6] |

| Parameter | Control | Apoptosis Inducer | Apoptosis Inducer + this compound |

| Live Cells (%) | ~95% | Decreased | Increased compared to inducer alone |

| Early Apoptotic Cells (%) | <5% | Increased | Decreased compared to inducer alone |

| Late Apoptotic/Necrotic Cells (%) | <5% | Increased | Decreased compared to inducer alone |

Note: The values in the second table are representative and will vary depending on the cell type, apoptosis inducer, and experimental conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No inhibition of apoptosis observed with this compound | The apoptotic pathway is caspase-3/7 independent. | Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the pathway is caspase-dependent at all. Explore other cell death mechanisms like necroptosis. |

| Insufficient concentration or incubation time of this compound. | Perform a dose-response and time-course experiment to optimize the inhibitor concentration and pre-incubation time. | |

| This compound has degraded. | Ensure proper storage of the inhibitor (-20°C) and use a fresh aliquot. | |

| High background apoptosis in the negative control | Cells are unhealthy or stressed. | Ensure optimal cell culture conditions. Handle cells gently during harvesting and staining. |

| Reagents are contaminated. | Use fresh, sterile buffers and reagents. | |

| High percentage of necrotic cells in all samples | Harsh cell handling. | Be gentle during cell harvesting and resuspension. Avoid excessive vortexing. |

| Apoptosis induction was too strong or for too long. | Optimize the concentration of the apoptosis inducer and the incubation time to capture more cells in the early apoptotic phase. |

References

- 1. biotium.com [biotium.com]

- 2. stemcell.com [stemcell.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Effect of Caspase Inhibitor this compound on Apoptosis of Vascular Smooth Muscle Cells Induced by Artesunate [aimspress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: Confirming Ac-DEVD-CHO Inhibition of Caspase-3 via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process characterized by a cascade of specific cellular events. A key executioner in this pathway is Caspase-3, a cysteine-aspartic protease.[1] Caspase-3 is synthesized as an inactive zymogen (pro-caspase-3, ~32-35 kDa) and, upon apoptotic signaling, is cleaved into active p17 and p12 fragments.[1][2] This activation leads to the cleavage of numerous cellular proteins, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell disassembly.[2][3]

The synthetic tetrapeptide Ac-DEVD-CHO is a potent, competitive, and reversible inhibitor of caspase-3.[4][5] It mimics the DEVD cleavage site found in substrates like PARP, allowing it to block the enzyme's active site.[5][6] This application note provides a detailed protocol to induce apoptosis in a cell culture model and subsequently use Western blotting to visually and quantitatively confirm the inhibitory effect of this compound on caspase-3 activation and its downstream activity.

Principle of the Assay

This protocol is based on the detection of changes in the molecular weight of caspase-3 and its substrate PARP using Western blot. In apoptotic cells, the ~35 kDa pro-caspase-3 band will decrease in intensity, while the ~17 kDa cleaved fragment will appear or increase. Concurrently, the full-length PARP (~116 kDa) will be cleaved, leading to the appearance of an ~89 kDa fragment.[2] By pre-treating cells with this compound, we expect to prevent this cleavage, thus demonstrating the inhibitor's efficacy. The workflow involves inducing apoptosis, treating with the inhibitor, lysing the cells, and analyzing the protein lysates via SDS-PAGE and immunoblotting.

Visualized Signaling Pathway and Workflow

Figure 1: Caspase-3 activation pathway and the inhibitory action of this compound.

Figure 2: Experimental workflow from cell treatment to Western blot data analysis.

Experimental Protocols

Part A: Cell Culture, Apoptosis Induction, and Inhibition

This protocol is optimized for Jurkat cells (a human T-lymphocyte cell line) grown in suspension, a common model for apoptosis studies.[7]

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cells in the exponential growth phase.

-

Cell Plating: Harvest and count the cells. Resuspend the cells in fresh medium to a final concentration of 5 x 10⁵ cells/mL. Aliquot cells into appropriately labeled flasks for each treatment group.

-

Inhibitor Pre-treatment: To the designated flasks, add this compound (reconstituted in DMSO) to a final concentration of 20-50 µM. Also, add an equivalent volume of DMSO to the flasks not receiving the inhibitor (vehicle control). Incubate for 1-2 hours at 37°C.[8]

-

Apoptosis Induction: Add an apoptosis-inducing agent to the designated flasks. For example, use Staurosporine at a final concentration of 1 µM.[7]

-

Experimental Groups:

-

Negative Control: Untreated cells.

-

Vehicle Control: Cells treated with DMSO only.

-

Positive Control: Cells treated with Staurosporine (and DMSO).

-

Experimental Group: Cells pre-treated with this compound, then treated with Staurosporine.

-

-

Incubation: Incubate all flasks for 3-6 hours at 37°C. The optimal time should be determined empirically for your specific cell line and inducer.[7]

-

Cell Harvesting: Transfer the cell suspensions to conical tubes. Centrifuge at 300-350 x g for 5 minutes at 4°C. Discard the supernatant.[9]

-

Washing: Wash the cell pellets once with 5 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge again and completely aspirate the supernatant. The cell pellets are now ready for lysis.

Part B: Cell Lysis and Protein Quantification

-

Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail to the cell pellet (e.g., 100 µL per 1-2 x 10⁶ cells).[10]

-

Incubation: Vortex briefly and incubate on ice for 20-30 minutes, with intermittent vortexing.[9]

-

Clarification: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C.[9]

-

Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube. Discard the pellet.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

Part C: Western Blotting

-

Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli Sample Buffer to each lysate (to a final concentration of 1X) and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 10-15% SDS-polyacrylamide gel.[11] Also, load a pre-stained protein ladder to monitor migration and transfer. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane according to standard wet or semi-dry transfer protocols.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a solution of primary antibodies diluted in blocking buffer.

-

Anti-Caspase-3 Antibody: Use an antibody that detects both pro-caspase-3 (~35 kDa) and the cleaved fragment (~17 kDa).[12] (e.g., diluted 1:1000).

-

Anti-Cleaved PARP Antibody: Use an antibody specific for the cleaved 89 kDa fragment.[13] (e.g., diluted 1:1000).

-

Loading Control Antibody: Use an anti-β-actin or anti-GAPDH antibody (e.g., diluted 1:5000) to ensure equal protein loading.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation and Expected Results

The results of the Western blot can be quantified by measuring the band intensity (densitometry) using imaging software. The intensity of the cleaved caspase-3 and cleaved PARP bands should be normalized to the loading control (e.g., β-actin).

Expected Results:

-

Negative Control: Strong band for pro-caspase-3 (~35 kDa), no or very faint band for cleaved caspase-3 (~17 kDa) or cleaved PARP (~89 kDa).

-

Positive Control (Inducer only): Decreased intensity of pro-caspase-3 band, with a strong appearance of the cleaved caspase-3 band. A strong band for cleaved PARP should also be visible.

-

Experimental Group (Inhibitor + Inducer): A strong band for pro-caspase-3 should be preserved, with a significantly reduced or absent band for cleaved caspase-3 and cleaved PARP compared to the positive control.

Table 1: Summary of Expected Quantitative Western Blot Data

| Treatment Group | Pro-Caspase-3 (~35 kDa) (Normalized Intensity) | Cleaved Caspase-3 (~17 kDa) (Normalized Intensity) | Cleaved PARP (~89 kDa) (Normalized Intensity) |

|---|---|---|---|

| Negative Control | 1.00 | 0.05 | 0.02 |

| Positive Control (+ Inducer) | 0.25 | 0.95 | 0.98 |

| Inhibitor Control | 0.98 | 0.06 | 0.03 |

| Experimental (+ Inhibitor, + Inducer) | 0.85 | 0.15 | 0.12 |

(Note: Values are hypothetical and represent relative band intensities normalized to a loading control and compared to the negative control.)

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. stemcell.com [stemcell.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis induction [bio-protocol.org]

- 9. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]

- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 11. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]

- 12. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

Ac-DEVD-CHO: Application Notes and Protocols for Effective Caspase-3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ac-DEVD-CHO, a potent and reversible tetrapeptide aldehyde inhibitor of caspase-3 and caspase-7. Understanding the optimal treatment duration is critical for achieving effective inhibition in various experimental models. This document outlines recommended protocols, summarizes key quantitative data from published studies, and provides visualizations to aid in experimental design.

Introduction to this compound

This compound (N-Acetyl-Asp-Glu-Val-Asp-CHO) is a synthetic, cell-permeable peptide inhibitor that mimics the caspase-3 cleavage site in its natural substrate, PARP (Poly (ADP-ribose) polymerase)[1]. Its aldehyde functional group interacts with the active site cysteine of caspase-3, leading to potent and reversible inhibition. With a Ki value of approximately 0.23 nM for caspase-3, it is a highly effective tool for studying the downstream events of caspase-3 activation in apoptosis[2][3]. While highly potent for caspase-3, it's important to note that this compound also exhibits inhibitory activity against other caspases, such as caspase-7[3].

Signaling Pathway of Caspase-3 Activation and Inhibition

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways leading to the activation of caspase-3, the executioner caspase, and the point of inhibition by this compound.

References

Application Notes and Protocols for Caspase-3/7 Assays Using Ac-DEVD-CHO-Compatible Cell Lysis Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of programmed cell death, making them critical targets for research in various fields, including cancer biology, neurodegenerative diseases, and drug development. The tetrapeptide Ac-DEVD-CHO is a potent and reversible inhibitor of caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM)[1][2]. It functions by interacting with the active site cysteine of these caspases, effectively blocking their proteolytic activity[1]. This specific inhibition is crucial for distinguishing caspase-3/7 activity from that of other proteases in cell lysates.

The accurate measurement of caspase-3/7 activity relies on the effective lysis of cells to release these enzymes in their active form while preserving their activity. The choice of cell lysis buffer is therefore critical and must be compatible with the downstream caspase assay, including the use of inhibitors like this compound. This document provides detailed protocols and application notes for selecting and using cell lysis buffers compatible with this compound for sensitive and reliable caspase-3/7 activity assays.

Data Presentation: Comparison of Compatible Cell Lysis Buffers

Several formulations of cell lysis buffers are compatible with caspase assays using this compound. The choice of buffer can depend on the cell type and specific experimental requirements. Below is a summary of commonly used lysis buffer compositions.

| Buffer Component | Formulation 1 [3][4] | Formulation 2 [5][6] | Formulation 3 [7] | Formulation 4 [8] |

| Buffering Agent | 50 mM HEPES, pH 7.4 | 10 mM Tris, pH 7.5 | 50 mM HEPES, pH 7.5 | 50 mM HEPES, pH 7.4 |

| Detergent | 5 mM CHAPS | 1% Triton X-100 | 0.1% CHAPS, 0.1% Nonidet P-40 | 0.1% CHAPS |

| Reducing Agent | 5 mM DTT | - | 2 mM DTT | 5 mM DTT |

| Salts | - | 130 mM NaCl, 10 mM NaPi, 10 mM NaPPi | - | - |

| Chelating Agent | - | - | 1 mM EDTA | 0.1 mM EDTA |

| Protease Inhibitors | Optional (cysteine protease inhibitors omitted) | Optional | 1 mM PMSF, 2 µg/ml leupeptin, 2 µg/ml pepstatin A | Optional |

Note: The addition of protease inhibitors (other than those targeting cysteine proteases like E-64 or leupeptin) is recommended to protect caspases from non-specific degradation[3][4].

Experimental Protocols

Protocol 1: Cell Lysis to Obtain Cytosolic Extract

This protocol describes the preparation of cell lysates for the subsequent measurement of caspase-3/7 activity.

Materials:

-

Cells (adherent or suspension)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Compatible Cell Lysis Buffer (see table above), ice-cold

-

Microcentrifuge

-

Pipettes and tips

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Decant the culture medium. Wash the cells once with ice-cold PBS. Remove the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 107 cells)[3].

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and remove the supernatant completely[3]. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 107 cells)[3].

-

-

Cell Lysis: Incubate the cell suspension on ice for 15-20 minutes[3].

-

Centrifugation: Centrifuge the lysate at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris[3].

-

Lysate Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube[9].

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing caspase activity.

-

Storage: The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol outlines the measurement of caspase-3/7 activity using a fluorogenic substrate and includes the use of this compound as a specific inhibitor.

Materials:

-

Cell Lysate (from Protocol 1)

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[5][6]

-

Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)[4]

-

Caspase-3/7 Inhibitor (this compound, 2 mM stock in DMSO)[3][4]

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 430-460 nm)[5]

Procedure:

-

Reaction Setup: In a 96-well black microplate, prepare the following reactions for each sample:

-

Sample: 50 µL of cell lysate (containing 50-200 µg of protein) + 50 µL of Caspase Assay Buffer.

-

Inhibitor Control: 50 µL of cell lysate + 50 µL of Caspase Assay Buffer containing this compound (final concentration 100 nM)[6]. Incubate for 10-15 minutes at room temperature before adding the substrate.

-

Blank: 50 µL of Lysis Buffer + 50 µL of Caspase Assay Buffer.

-

-

Substrate Addition: To each well, add 5 µL of the Ac-DEVD-AMC substrate stock solution (final concentration ~20 µM)[5][6].

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[5]. The incubation time may need to be optimized based on the level of caspase activity.

-

Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm[5].

-

Data Analysis:

-

Subtract the blank reading from all sample and inhibitor control readings.

-

The specific caspase-3/7 activity is the difference between the fluorescence of the sample and the fluorescence of the inhibitor control.

-

Results can be expressed as relative fluorescence units (RFU) per microgram of protein per hour.

-

Mandatory Visualizations

Caspase-3 Signaling Pathway

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of caspase-3.

Experimental Workflow for Caspase-3/7 Assay

Caption: Step-by-step experimental workflow for the fluorometric caspase-3/7 assay.

Logical Relationship of Assay Components

Caption: Logical relationship between the enzyme, substrate, inhibitor, and the resulting signal in the caspase-3/7 assay.

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. pufei.com [pufei.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzo Life Sciences Caspase-Cell Lysis Buffer (30ml), Quantity: Each of | Fisher Scientific [fishersci.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-DEVD-CHO in Apoptosis Inhibition

For researchers, scientists, and drug development professionals, observing expected experimental outcomes is crucial. The caspase-3 inhibitor Ac-DEVD-CHO is a vital tool for studying apoptosis. However, when it fails to inhibit this process, it can be a significant roadblock. This guide provides a structured approach to troubleshooting common issues encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is not preventing apoptosis in my cell culture. What are the primary reasons this might be happening?

There are several potential reasons for the failure of this compound to inhibit apoptosis. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or the biological system.

-